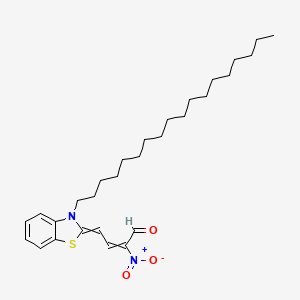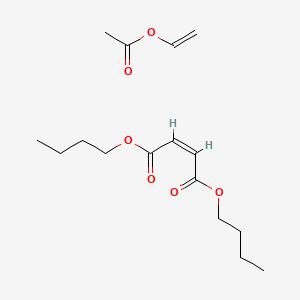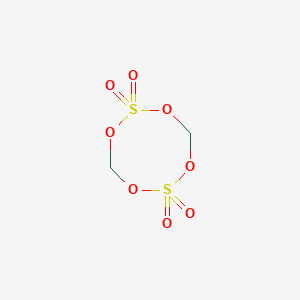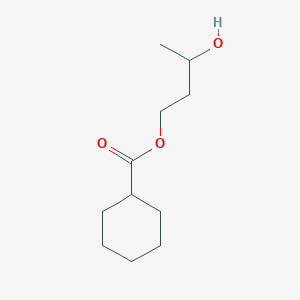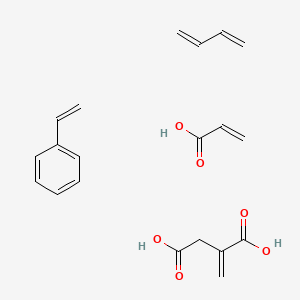
Buta-1,3-diene;2-methylidenebutanedioic acid;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Buta-1,3-diene; 2-methylidenebutanedioic acid; prop-2-enoic acid; styrene” is a combination of four distinct organic compounds, each with unique properties and applications. Styrene is a liquid hydrocarbon used extensively in the production of polystyrene plastics and resins .
Méthodes De Préparation
Buta-1,3-diene: Buta-1,3-diene is primarily produced through the catalytic dehydrogenation of normal butenes . This method involves the removal of hydrogen atoms from butenes, resulting in the formation of buta-1,3-diene. Industrial production also involves the extraction of buta-1,3-diene from C4 hydrocarbons obtained during the steam cracking of naphtha .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid is produced through the fermentation of carbohydrates by the fungus Aspergillus terreus . The process involves the conversion of glucose to itaconic acid via the citric acid cycle intermediate, cis-aconitate . Industrial production includes steps such as fermentation, filtering, crystallization, decolorization, and drying .
Prop-2-enoic acid: Prop-2-enoic acid is produced through the oxidation of propylene . The process involves the catalytic oxidation of propylene in the presence of air or oxygen, resulting in the formation of acrylic acid. Industrial methods also include the hydrolysis of acrylonitrile .
Styrene: Styrene is produced through the dehydrogenation of ethylbenzene . This process involves the removal of hydrogen atoms from ethylbenzene, resulting in the formation of styrene. Industrial production also involves the catalytic dehydrogenation of ethylbenzene in the presence of steam .
Analyse Des Réactions Chimiques
Buta-1,3-diene: Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and addition reactions . Common reagents include oxygen, hydrogen, and halogens. Major products include polybutadiene, butadiene monoxide, and halogenated butadienes .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid undergoes polymerization, esterification, and addition reactions . Common reagents include alcohols, acids, and bases. Major products include polyitaconic acid, itaconate esters, and itaconate salts .
Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization, esterification, and addition reactions . Common reagents include alcohols, acids, and bases. Major products include polyacrylic acid, acrylate esters, and acrylate salts .
Styrene: Styrene undergoes polymerization, oxidation, and addition reactions . Common reagents include oxygen, hydrogen, and halogens. Major products include polystyrene, styrene oxide, and halogenated styrenes .
Applications De Recherche Scientifique
Buta-1,3-diene: Buta-1,3-diene is used in the production of synthetic rubber, which is essential in the automotive industry for tires . It is also used in the production of latex, adhesives, and coatings .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid is used in the production of resins, plastics, and superabsorbent polymers . It is also used as a building block for the synthesis of various chemicals and pharmaceuticals .
Prop-2-enoic acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers and other hygiene products . It is also used in the production of paints, coatings, and adhesives .
Styrene: Styrene is used in the production of polystyrene, which is used in packaging, insulation, and disposable containers . It is also used in the production of resins, which are used in the automotive and construction industries .
Mécanisme D'action
Buta-1,3-diene: Buta-1,3-diene exerts its effects through polymerization, where the double bonds in the molecule react to form long chains of polybutadiene . This process is catalyzed by various initiators, including free radicals and metal catalysts .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid exerts its effects through polymerization and esterification reactions . The double bond in the molecule reacts with other monomers to form polymers, while the carboxyl groups react with alcohols to form esters .
Prop-2-enoic acid: Prop-2-enoic acid exerts its effects through polymerization and esterification reactions . The double bond in the molecule reacts with other monomers to form polymers, while the carboxyl group reacts with alcohols to form esters .
Styrene: Styrene exerts its effects through polymerization and addition reactions . The double bond in the molecule reacts with other monomers to form polymers, while the aromatic ring undergoes addition reactions with various reagents .
Comparaison Avec Des Composés Similaires
Buta-1,3-diene: Similar compounds include isoprene and chloroprene . Buta-1,3-diene is unique due to its high reactivity and ability to form synthetic rubber .
2-methylidenebutanedioic acid: Similar compounds include fumaric acid and maleic acid . 2-methylidenebutanedioic acid is unique due to its ability to polymerize and form superabsorbent polymers .
Prop-2-enoic acid: Similar compounds include methacrylic acid and crotonic acid . Prop-2-enoic acid is unique due to its high reactivity and ability to form superabsorbent polymers .
Styrene: Similar compounds include alpha-methylstyrene and vinyl toluene . Styrene is unique due to its ability to form polystyrene and its widespread use in various industries .
Propriétés
Numéro CAS |
26102-56-7 |
|---|---|
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
buta-1,3-diene;2-methylidenebutanedioic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H6.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2;1-2-3(4)5/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2;2H,1H2,(H,4,5) |
Clé InChI |
YZFZKAZTCNQEII-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CC(=O)O)C(=O)O |
Numéros CAS associés |
26102-56-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


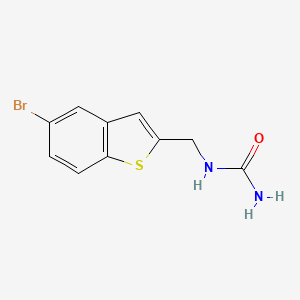
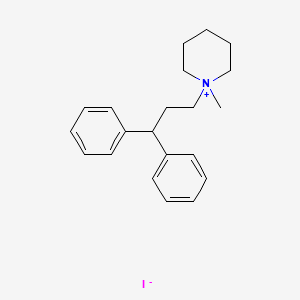

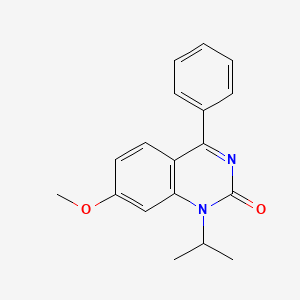
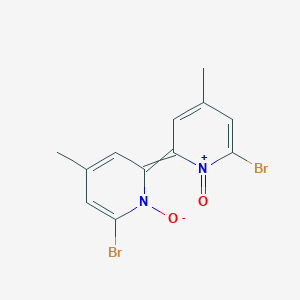
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
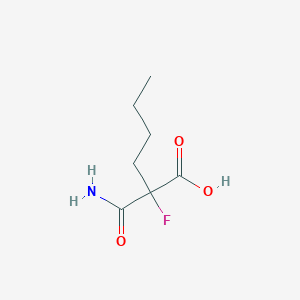
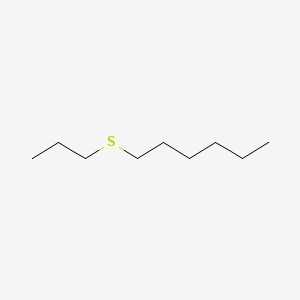
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
